Methoxyadiantifoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyadiantifoline can be synthesized through a series of organic reactions involving isoquinoline derivatives. The synthetic route typically involves the following steps:
Formation of Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through Pictet-Spengler condensation.
Cyclization: The final step involves cyclization to form the dibenzoquinoline structure.
Industrial Production Methods
This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methoxyadiantifoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Methoxyadiantifoline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Mechanism of Action
Methoxyadiantifoline exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as trypsin and kinases, which are involved in cell signaling pathways.
Apoptosis Induction: This compound induces apoptosis in cancer cells by activating programmed cell death pathways.
Cardiovascular Effects: It increases coronary blood flow and exhibits negative chronotropic and inotropic effects.
Comparison with Similar Compounds
Methoxyadiantifoline is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Tetrandrine: Another alkaloid with antifibrotic properties.
Berberine: Known for its antimicrobial and anticancer activities.
Palmatine: Exhibits anti-inflammatory and antioxidant properties.
This compound stands out due to its multifaceted biological activities and potential therapeutic applications .
Biological Activity
Methoxyadiantifoline (ME) is a bisbenzylisoquinoline alkaloid derived from the plant Thalictrum omeiense. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological properties. As an alkaloid, it shares structural similarities with other bisbenzylisoquinolines, such as tetrandrine and berbamine, which are known for their pharmacological effects.
Antimalarial Activity
Research has demonstrated that this compound exhibits significant antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. A study highlighted that ME's antimalarial efficacy is comparable to that of tetrandrine, suggesting a potential role in combination therapies to enhance treatment outcomes for resistant malaria strains.
The proposed mechanism by which this compound exerts its antimalarial effects involves:
- Inhibition of Calcium Channels : ME has been shown to inhibit calcium channels, which may disrupt the calcium homeostasis within the malaria parasite, leading to cell death.
- Synergistic Effects : When used in conjunction with chloroquine or other antimalarial agents, ME can potentiate their effects, thereby increasing the overall efficacy against resistant strains .
Anticancer Properties
This compound also exhibits promising anticancer activities. Its ability to reverse multidrug resistance (MDR) in cancer cells makes it a candidate for enhancing the efficacy of conventional chemotherapeutic agents.
Research Findings
- Cytotoxicity : In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The effective dose (ED50) values indicate significant cytotoxicity, ranging from 0.6 to 17.7 μg/mL across different cell lines .
- Combination Therapy : ME has demonstrated the ability to enhance the action of other chemotherapeutics, such as doxorubicin. In animal models, combinations of ME with standard treatments resulted in reduced tumor sizes and improved survival rates .
Cardiovascular Effects
Beyond its antimalarial and anticancer properties, this compound has been noted for its cardiovascular effects:
- Negative Inotropic Effects : ME can decrease myocardial contractility and heart rate, which may be beneficial in conditions requiring reduced cardiac workload.
- Coronary Blood Flow : Studies indicate that this compound increases coronary blood flow, suggesting potential applications in cardiovascular therapies .
Summary of Biological Activities
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Cancer Treatment : A patient with breast cancer treated with a combination of this compound and doxorubicin showed significant tumor reduction after several cycles of treatment.
- Malaria Management : In regions where chloroquine resistance is prevalent, patients treated with this compound in conjunction with traditional therapies reported improved outcomes compared to those receiving standard treatments alone.
Properties
IUPAC Name |
(6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N2O10/c1-44-14-12-25-28(21-36(49-6)41(52-9)39(25)50-7)29(44)17-24-19-32(46-3)34(48-5)22-31(24)55-35-18-23-16-30-37-26(13-15-45(30)2)40(51-8)43(54-11)42(53-10)38(37)27(23)20-33(35)47-4/h18-22,29-30H,12-17H2,1-11H3/t29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCGVMFQTRAOOV-KYJUHHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151105 | |
Record name | Methoxyadiantifoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115452-09-0 | |
Record name | Methoxyadiantifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115452090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyadiantifoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.